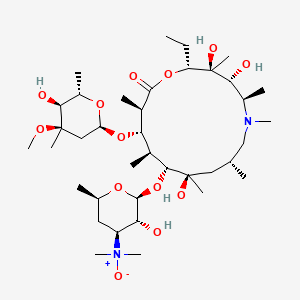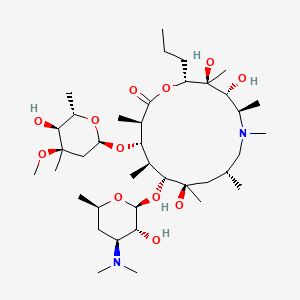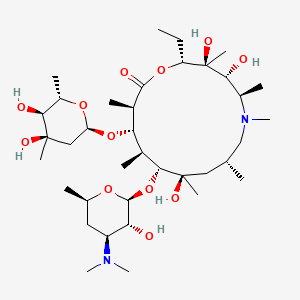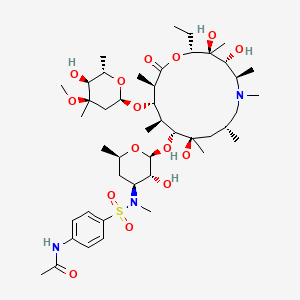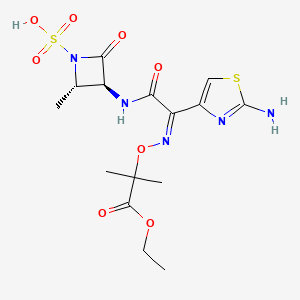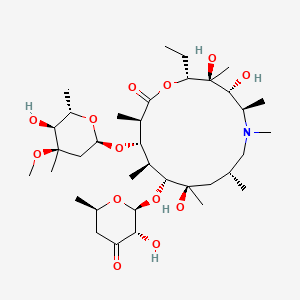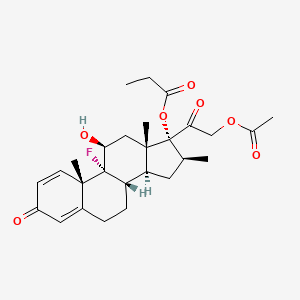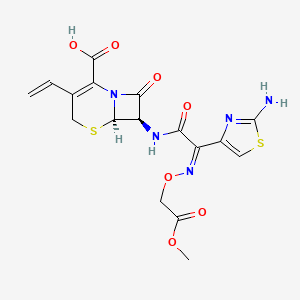
Cefixime Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefixime Methyl Ester is an intermediate in the synthesis of Cefixime . Cefixime is an orally active, third-generation cephalosporin antibiotic . It is also an ester impurity of Cefixime .
Synthesis Analysis
Cefixime is synthesized by the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with 2-(2-aminothiazol-4-yl)-2-[[ (Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercap to benzothiazole ester via amidation and hydrolysis . Another method involves the use of the aqueous solution containing sulfurous acid ion and organic solvent when being mixed into reaction dissolvent, use inorganic base as catalyst, cefixime side chain sulfur phosphorus active ester and 7- AVCA carries out being condensed .Molecular Structure Analysis
The molecular formula of Cefixime Methyl Ester is C17H17N5O7S2 . The molecular weight is 467.5 g/mol . The structure includes a beta-lactam ring, which is crucial for its antibiotic activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Cefixime include amidation and hydrolysis . The method comprises carrying out an amidation reaction between MICA ((Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid) sulfur-phosphorous active ester and 7-AVCA to obtain cefixime methyl ester .Physical And Chemical Properties Analysis
The molecular weight of Cefixime Methyl Ester is 467.5 g/mol . It has a topological polar surface area of 227 Ų . The exact mass is 467.05694025 g/mol .Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioavailability : Cefixime, including its ester forms, exhibits a low peak concentration and prolonged half-life. It is mostly eliminated by the kidneys, and its bioavailability is not significantly influenced by age. Food can increase the bioavailability of ester cephalosporins like Cefixime (Fassbender, Lode, Schaberg, Borner, & Koeppe, 1993).
Electrochemical Sensing : A novel electrochemical sensor using gold nanowires and graphene oxide has been developed for the determination of Cefixime, demonstrating its potential in pharmaceutical and biological sample analysis with excellent recovery percentages (Dehghani, Nasirizadeh, & Yazdanshenas, 2019).
Analytical Methods : Spectrophotometric, difference spectroscopic, and high-performance liquid chromatographic methods have been established for the quantification of Cefixime in pharmaceutical formulations, showcasing its analytical versatility (Shah & Pundarikakshudu, 2006).
Synthesis and Optimization : The synthesis process of the active ester of Cefixime has been explored, focusing on optimizing technical conditions for better yield and efficiency (Wang Rong-geng, 2009).
Biological Studies of Metal Complexes : Metal complexes of Cefixime have been studied for their antioxidant and enzyme inhibition properties, indicating the scope of Cefixime in developing novel bioactive compounds (Danish, Raza, Ilyas, Sharif, & Anjum, 2015).
Gold Nanoparticles for Electrochemical Sensing : Gold nanoparticles modified electrodes have been used to develop efficient sensors for rapid and sensitive determination of Cefixime in urine and pharmaceutical samples (Afkhami, Soltani-Felehgari, & Madrakian, 2013).
Stability and Antibacterial Efficacy : Cefixime has been formulated into a topical gel for treating bacterial wound infections, highlighting its potential in topical pharmaceutical applications (Srinivasan, Vishnu, Sharmila, & Kumar, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJGEMACCCYJO-QVJRADPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefixime Methyl Ester | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

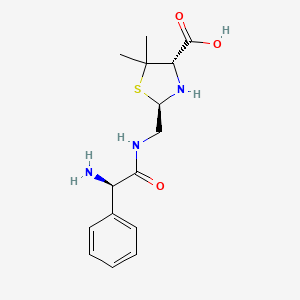
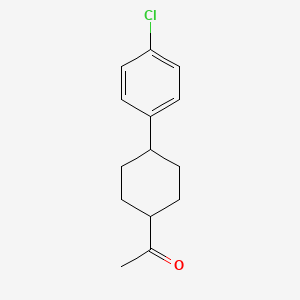

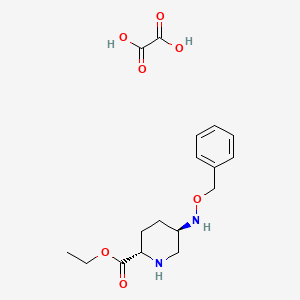
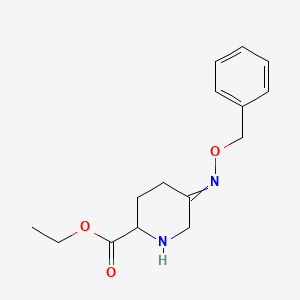
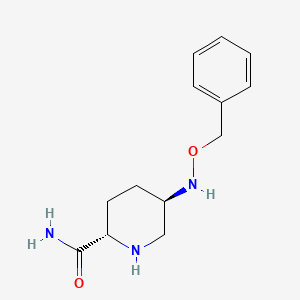
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
